![molecular formula C12H7BrO2S B2400736 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol CAS No. 1574334-55-6](/img/structure/B2400736.png)
3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol
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Overview
Description
“3-(5-Bromothiophen-2-yl)benzaldehyde” is a compound with a molecular weight of 267.15 . It’s a solid at room temperature and is typically stored at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For example, a chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction . Another compound, “3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2h,5h)-dione”, was synthesized via a domino one-pot two-component reaction .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve condensation reactions. For example, “3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2h,5h)-dione” was synthesized via a domino one-pot two-component reaction .
Physical And Chemical Properties Analysis
“3-(5-Bromothiophen-2-yl)benzaldehyde” is a solid at room temperature and is typically stored at 2-8°C .
Scientific Research Applications
Synthesis and Biological Agents
The compound 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol has been utilized in the synthesis of various biological agents. For instance, it has been used as a key intermediate in the synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives. These compounds have been characterized and evaluated for antimicrobial and analgesic activity, demonstrating its relevance in the development of new pharmacological agents (Bhovi K. Venkatesh et al., 2010).
Crystallography and Structural Analysis
Research has also been conducted on the crystal structure of compounds related to 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol, such as 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole. Studies include rotational disorder analysis and interaction assessments, contributing to the understanding of molecular structure and dynamics (H. Geiger et al., 2014).
Synthesis of Bioactive Compounds
The compound is also pivotal in the synthesis of bioactive compounds, such as 5-HT serotonin receptor agonists. This showcases its importance in the field of medicinal chemistry, underlining its potential for synthesizing various bioactive molecules (S. Porcu et al., 2018).
Antiproliferative Potential
Studies on derivatives of 1-benzofuran, like 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1, 2, 4-triazol-3-yl) quinoline, have indicated antiproliferative potential against cancer cells, highlighting the relevance of this class of compounds in cancer research (S. Santoshkumar et al., 2016).
Spectroscopic Analysis
Extensive spectroscopic studies (FT-IR, FT-Raman, NMR, UV-Vis) have been conducted on related compounds like (5-bromo-benzofuran-3-yl)-acetic acid hydrazide, providing insights into molecular characteristics and interactions (S. S. Khemalapure et al., 2019).
Green Chemistry
Green chemistry approaches have been applied in synthesizing related compounds, such as 2-Aryl-5-(benzofuran-2-yl)thiazolo[3,2-b][1,2,4]triazoles, emphasizing the importance of sustainable practices in chemical synthesis (K. Jakhar et al., 2012).
Photophysical Properties
Research on the conversion of 3-Bromo-2H-coumarins to 3-(Benzofuran-2-yl)-2H-coumarins, including photophysical properties studies, shows the utility of these compounds in material sciences, particularly in light-emitting applications (G. Galvani et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-1-benzofuran-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2S/c13-12-4-3-11(16-12)9-6-15-10-2-1-7(14)5-8(9)10/h1-6,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQJMIGHDUOLIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol |
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